

An In-Depth Technical Guide to Oleyl Erucate: Chemical Structure and Analysis

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Compound of Interest

Compound Name: *Oleyl erucate*

CAS No.: 17673-56-2

Cat. No.: B097123

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of **oleyl erucate**. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this long-chain wax ester for its potential applications as an excipient or in formulation development.

Chemical Structure and Identification

Oleyl erucate is the ester formed from the condensation of oleyl alcohol and erucic acid.^{[1][2]} Both precursors are monounsaturated long-chain fatty acids, contributing to the material's liquid state at room temperature and its unique physicochemical properties.

- IUPAC Name: (9Z)-octadec-9-enyl (13Z)-docos-13-enoate^{[1][4][5]}
- Synonyms: Erucic acid oleyl ester, Cetiol J-600, Pelemol OE^{[1][6]}
- CAS Number: 17673-56-2^{[1][4][7]}

- Molecular Formula: C₄₀H₇₆O₂[1][2][4][5]
- Molecular Weight: 589.0 g/mol [1][2][5][6]

The structure consists of a 40-carbon chain with two cis double bonds, one originating from oleyl alcohol at the C9 position of the alcohol moiety and the other from erucic acid at the C13 position of the acyl chain.

Figure 1: Chemical Structure of **Oleyl Erucate**.

Physicochemical Properties

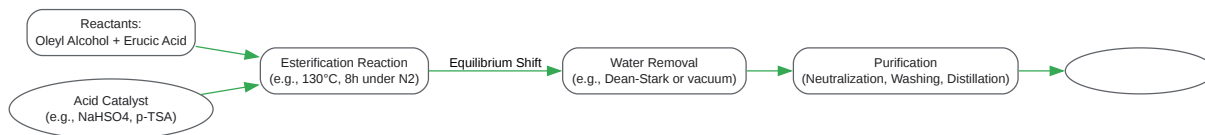
Oleyl erucate is a yellowish, low-viscosity oil with a slight characteristic odor.[8] It is valued for its emollient properties, providing a lubricious and non-greasy feel, often being compared to jojoba oil.[7][9] Its high molecular weight and long, unsaturated hydrocarbon chains govern its physical properties.

Property	Value	Reference(s)
Molecular Weight	589.0 g/mol	[1][2][6]
Density	~0.87 g/cm ³ at 25 °C	[10]
Boiling Point	637.7 ± 34.0 °C (Predicted)	[4]
Flash Point	103.00 °F (39.2 °C) (Estimated)	[4]
Viscosity	~40 mPas at 25 °C	[10]
Solubility	Soluble in diethyl ether, acetone, isopropanol. Insoluble in water.	[8]
Surface Tension	~32 mN/m at 25 °C	[10]

Synthesis of Oleyl Erucate

Oleyl erucate is synthesized via the esterification of oleyl alcohol with erucic acid.[3][9] This reaction is typically catalyzed by an acid and involves the removal of water to drive the

equilibrium towards the product.



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Figure 2: General Workflow for the Synthesis of **Oleyl Erucate**.

Experimental Protocol: Synthesis of Oleyl Erucate

The following protocol is a representative method for the synthesis of **oleyl erucate**, adapted from established procedures for similar long-chain wax esters.

Materials:

- Oleyl alcohol (1 equivalent)
- Erucic acid (1 equivalent)
- Sodium hydrogen sulfate (NaHSO₄) as catalyst (e.g., 5-10 wt% of erucic acid)
- Toluene (as azeotropic solvent)
- 5% Sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Nitrogen gas supply

Equipment:

- Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a round-bottom flask, add oleyl alcohol, erucic acid, sodium hydrogen sulfate, and toluene.
- **Esterification:** The reaction mixture is heated to reflux (approximately 130°C) under a nitrogen atmosphere with vigorous stirring. The progress of the reaction can be monitored by tracking the amount of water collected in the Dean-Stark trap. The reaction is typically run for 6-8 hours.
- **Work-up and Purification:**
 - After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate.
 - The mixture is washed sequentially with 5% NaHCO₃ solution to neutralize the acid catalyst, followed by water and then brine.
 - The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Final Purification:** The crude product can be further purified by vacuum distillation to yield pure **oleyl erucate**.
- **Characterization:** The final product should be characterized by NMR, FTIR, and GC-MS to confirm its identity and purity.[3]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of **oleyl erucate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of **oleyl erucate**, providing detailed information about the hydrogen and carbon environments.

4.1.1. ^1H NMR Spectroscopy

The ^1H NMR spectrum of **oleyl erucate** will exhibit characteristic signals for the different protons in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~5.34	Multiplet	Olefinic protons (-CH=CH-)
~4.05	Triplet	Methylene protons α to ester oxygen (-O-CH ₂ -)
~2.28	Triplet	Methylene protons α to carbonyl group (-CH ₂ -COO-)
~2.01	Multiplet	Allylic protons (-CH ₂ -CH=CH-)
~1.61	Multiplet	Methylene protons β to carbonyl group (-CH ₂ -CH ₂ -COO-)
~1.25	Multiplet	Methylene protons in acyl and alkyl chains (-(CH ₂) _n -)
~0.88	Triplet	Terminal methyl protons (-CH ₃)

4.1.2. ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides complementary information on the carbon skeleton.

Chemical Shift (δ , ppm)	Assignment
~173.9	Carbonyl carbon (-COO-)
~129.9	Olefinic carbons (-CH=CH-)
~64.4	Methylene carbon α to ester oxygen (-O-CH ₂ -)
~34.4	Methylene carbon α to carbonyl group (-CH ₂ -COO-)
~29.0 - 29.8	Methylene carbons in acyl and alkyl chains (-CH ₂) _n -)
~22.7	Methylene carbon β to terminal methyl group
~14.1	Terminal methyl carbon (-CH ₃)

4.1.3. Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve 10-20 mg of **oleyl erucate** in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Parameters: A proton-decoupled pulse sequence is used with a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in **oleyl erucate**. The spectrum is dominated by the characteristic ester carbonyl stretch and C-H stretches of the long aliphatic chains.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3005	Medium	=C-H stretch (olefinic)
2924, 2853	Strong	C-H asymmetric and symmetric stretch (aliphatic)
~1740	Strong	C=O stretch (ester carbonyl)
~1465	Medium	C-H bend (methylene)
~1165	Strong	C-O stretch (ester)

4.2.1. Experimental Protocol: FTIR Analysis

- **Sample Preparation:** A small drop of neat **oleyl erucate** is placed directly on the crystal of an ATR-FTIR spectrometer.
- **Instrumentation:** Spectra are typically recorded over the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.
- **Data Acquisition:** An average of 16-32 scans is usually sufficient to obtain a high-quality spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of **oleyl erucate** and confirming its molecular weight. Due to its high boiling point, a high-temperature capillary column is required.

4.3.1. Expected Fragmentation Pattern

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 589 may be weak or absent. The fragmentation pattern of long-chain wax esters is characterized by several key ions:

- **Acylium ion [RCO]⁺:** A prominent peak corresponding to the erucoyl cation.
- **Protonated acid [RCOOH₂]⁺:** Another significant fragment derived from the acid moiety.

- Fragments from the alcohol moiety: Ions corresponding to the loss of water from the alcohol portion or cleavage of the alkyl chain.
- Series of aliphatic fragments: A characteristic pattern of ions separated by 14 Da (-CH₂-).

4.3.2. Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **oleyl erucate** (e.g., 1 mg/mL) in a suitable solvent like hexane or ethyl acetate.
- GC Conditions:
 - Injector: Split/splitless injector at a high temperature (e.g., 300-340°C).
 - Column: A high-temperature, low-bleed capillary column suitable for high molecular weight compounds (e.g., a short, thin-film polydimethylsiloxane-based column).
 - Oven Program: A temperature program starting at a moderate temperature (e.g., 150°C) and ramping up to a high final temperature (e.g., 350-380°C).
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Scan a mass range of m/z 50-700.

Conclusion

Oleyl erucate is a well-defined long-chain wax ester with properties that make it a subject of interest in various scientific and industrial fields, including cosmetics and potentially as a specialty excipient in pharmaceutical formulations. Its synthesis is straightforward, and its structure can be unequivocally confirmed through a combination of standard analytical techniques such as NMR, FTIR, and GC-MS. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound.

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